trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate
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Overview
Description
Chemical Reactions Analysis
Chromoxane Cyanine R undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are typically specific to the type of reaction being performed. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chromoxane Cyanine R has a wide range of scientific research applications. It is extensively used in chemistry for metal detection due to its ability to form complexes with metal ions . In biology, it is used as a staining agent to visualize cellular components under a microscope. In medicine, it can be used in diagnostic procedures to detect the presence of specific metal ions in biological samples. Additionally, in the industry, it is used in various processes that require the detection and quantification of metal ions.
Mechanism of Action
The mechanism of action of Chromoxane Cyanine R involves its ability to form complexes with metal ions. This interaction is facilitated by the presence of functional groups in the dye molecule that can coordinate with metal ions. The molecular targets and pathways involved in this process are primarily related to the formation of stable complexes between the dye and the metal ions, which can then be detected through various analytical techniques.
Comparison with Similar Compounds
Chromoxane Cyanine R can be compared with other similar compounds such as Eriochrome Black T, Calmagite, and Xylenol Orange. These compounds also function as metal ion indicators and share similar structural features. Chromoxane Cyanine R is unique in its specific application for certain metal ions and its distinct color change upon complex formation, which makes it particularly useful in specific analytical applications.
Conclusion
Properties
IUPAC Name |
trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-16(20(11)24)22(26)27)19(15-5-3-4-6-18(15)33(30,31)32)14-8-12(2)21(25)17(10-14)23(28)29;;;/h3-10,24H,1-2H3,(H,26,27)(H,28,29)(H,30,31,32);;;/q;3*+1/p-3/b19-14+;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUMCSDSJNSMQH-HEXQVDJKSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)[O-])C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)[O-])C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Na3O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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